molecular formula C14H9Cl2N5S2 B11055293 3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11055293
M. Wt: 382.3 g/mol
InChI Key: FRHZLLDKLIQRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps. One common method includes the cyclization of appropriate thiosemicarbazides with hydrazonoyl halides under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial, antifungal, and anticancer agent. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.

    Agriculture: The compound is being studied for its pesticidal and herbicidal properties, offering a potential alternative to traditional agrochemicals.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,5-Dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its versatile biological activity and potential for diverse applications. Its unique structure allows for specific interactions with various molecular targets, making it a valuable compound in multiple research fields.

Properties

Molecular Formula

C14H9Cl2N5S2

Molecular Weight

382.3 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-6-[(2-methyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H9Cl2N5S2/c1-7-17-9(6-22-7)5-12-20-21-13(18-19-14(21)23-12)10-4-8(15)2-3-11(10)16/h2-4,6H,5H2,1H3

InChI Key

FRHZLLDKLIQRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.